N-(3,5-dimethylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide
CAS No.: 329079-44-9
Cat. No.: VC21400670
Molecular Formula: C17H17N5OS
Molecular Weight: 339.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 329079-44-9 |
|---|---|
| Molecular Formula | C17H17N5OS |
| Molecular Weight | 339.4g/mol |
| IUPAC Name | N-(3,5-dimethylphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
| Standard InChI | InChI=1S/C17H17N5OS/c1-12-8-13(2)10-14(9-12)18-16(23)11-24-17-19-20-21-22(17)15-6-4-3-5-7-15/h3-10H,11H2,1-2H3,(H,18,23) |
| Standard InChI Key | RXAFSFNMSQTHHH-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3)C |
| Canonical SMILES | CC1=CC(=CC(=C1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3)C |
Introduction
1. Introduction
N-(3,5-dimethylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of acetamides and tetrazole derivatives. Compounds with tetrazole rings are widely studied due to their biological activities and applications in pharmaceuticals, agriculture, and materials science.
Chemical Formula
C17H17N5OS
Key Structural Features
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Acetamide Group: The acetamide moiety () provides hydrogen bonding capabilities and contributes to the compound's solubility in polar solvents.
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Tetrazole Ring: The tetrazole () is a heterocyclic structure known for its stability and bioisosterism with carboxylic acids.
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Thioether Linkage: The sulfanyl group () connects the tetrazole ring to the acetamide backbone.
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Aromatic Substituents: The phenyl and dimethylphenyl groups add hydrophobicity and influence the compound's interaction with biological targets.
3. Synthesis
General Synthetic Approach
The synthesis of this compound likely involves:
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Preparation of Tetrazole Derivative:
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Tetrazoles are commonly synthesized via cyclization reactions involving azides and nitriles under acidic or thermal conditions.
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Formation of Thioether Linkage:
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A nucleophilic substitution reaction between a thiol group (e.g., mercaptoacetic acid) and a halogenated tetrazole derivative can yield the sulfanyl-acetamide intermediate.
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Amidation Reaction:
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The final step involves coupling the sulfanyl-acetamide intermediate with 3,5-dimethylaniline through an amidation reaction using coupling agents like EDC (ethyl(dimethylaminopropyl)carbodiimide).
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4. Applications
Pharmaceutical Potential
Tetrazole-containing compounds are known for their diverse biological activities:
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Antimicrobial Activity: Tetrazoles exhibit antibacterial and antifungal properties.
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Anti-inflammatory Activity: Some derivatives act as inhibitors of enzymes like cyclooxygenase or lipoxygenase.
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Anticancer Potential: Tetrazoles are being explored as agents that induce apoptosis in cancer cells.
Materials Science
Tetrazoles are also used in energetic materials due to their high nitrogen content and thermal stability.
5. Analytical Characterization
To confirm the structure of this compound, standard analytical techniques would be employed:
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NMR Spectroscopy (¹H and ¹³C):
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Provides information about the chemical environment of protons and carbons.
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Peaks corresponding to aromatic protons, methyl groups, and amide hydrogens would be observed.
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Mass Spectrometry (MS):
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Confirms molecular weight and fragmentation pattern.
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Infrared Spectroscopy (IR):
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Identifies functional groups such as , , and .
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X-Ray Crystallography:
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Determines the three-dimensional arrangement of atoms in crystalline form.
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